
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of medicinal agents and is present as a core structural component in an array of drug categories . It is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .
Molecular Structure Analysis
The molecular structure of the title compound involves an intramolecular C—H…O hydrogen bond . The central amide group –NH—C (=O)– is twisted out of the meta-substituted benzoyl ring and the ortho-substituted aniline ring .Aplicaciones Científicas De Investigación
Solvent Polarizability Effects
Research by Matwijczuk et al. (2017) on related 1,3,4-thiadiazole-derived compounds revealed that solvent polarizability significantly impacts the keto/enol equilibrium of these molecules. The study utilized spectroscopic methods to demonstrate that the equilibrium between keto and enol forms is both solvent- and temperature-dependent, highlighting the influence of solvent properties on molecular behavior (Matwijczuk et al., 2017).
Antimicrobial Applications
A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers synthesized by Bikobo et al. (2017) demonstrated significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. This indicates the potential of such compounds for development as novel antimicrobial agents (Bikobo et al., 2017).
Anticancer Potential
A study by Ravinaik et al. (2021) synthesized a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them for anticancer activity. Several compounds exhibited moderate to excellent activity against various cancer cell lines, demonstrating the potential of thiadiazole-benzamide derivatives in cancer therapy (Ravinaik et al., 2021).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and evaluated their nematocidal activities. Two compounds showed promising activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for developing new nematicides (Liu et al., 2022).
Mecanismo De Acción
Target of Action
Compounds with a thiadiazole ring have been found to interact with a variety of biological targets, including antimicrobial, antifungal, and antitumor targets .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets . This interaction can lead to a variety of biological activities.
Biochemical Pathways
Thiadiazole derivatives have been shown to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, which could potentially impact their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exhibit a broad range of biological activities, including antimicrobial, antifungal, and antitumor activities .
Action Environment
The physicochemical properties of thiadiazole derivatives, such as their ability to cross cellular membranes, could potentially be influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
The sulfur atom in the thiadiazole system is characterized by enhanced liposolubility, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Cellular Effects
Some thiadiazole derivatives have shown promising activities against various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines .
Propiedades
IUPAC Name |
4-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTDQYDEOKABAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
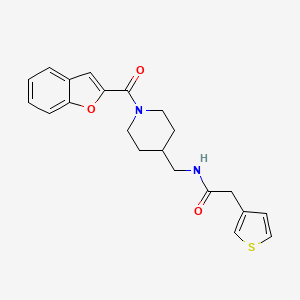
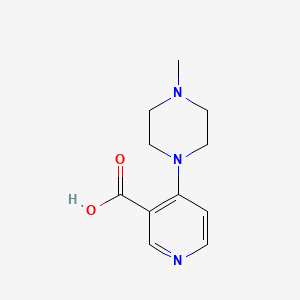
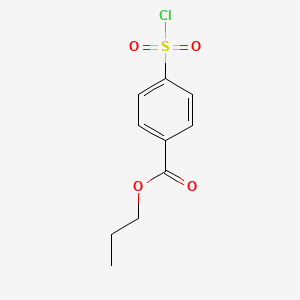
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)
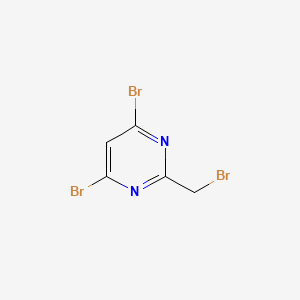
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)
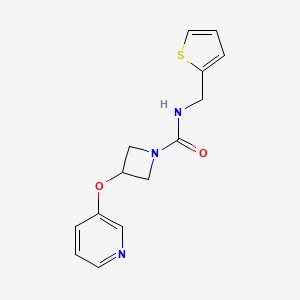
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)
